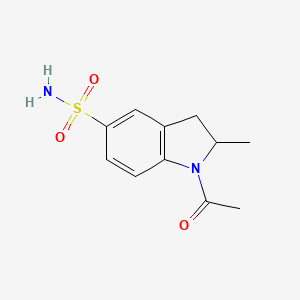

1-Acetyl-2-methylindoline-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROXXULIPCVGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Mechanism of Action and Biological Targets

Molecular Interactions with Carbonic Anhydrase Isoforms

1-Acetyl-2-methylindoline-5-sulfonamide belongs to the class of sulfonamides, which are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance in the body. nih.gov In the context of cancer, specific isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in various tumors and play a crucial role in tumor acidosis. nih.govnih.gov The inhibition of these tumor-associated isoforms is a key therapeutic strategy.

The inhibitory action of sulfonamides like this compound is centered on the active site of the carbonic anhydrase enzyme. The core of this mechanism involves a direct and strong interaction with the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. mdpi.com

The sulfonamide group (-SO₂NH₂) of the inhibitor binds to the zinc ion, typically as a deprotonated anion (-SO₂NH⁻). mdpi.comnih.gov This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is the key nucleophile in the CO₂ hydration reaction, thereby inactivating the enzyme. nih.gov

Beyond the primary interaction with the zinc ion, the inhibitor is further stabilized within the active site through a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.com A critical hydrogen bond is consistently observed between the sulfonamide group and the side chain of the highly conserved Thr199 residue. nih.govmdpi.com The indoline (B122111) core and its acetyl and methyl substituents occupy a hydrophobic pocket within the active site, defined by residues such as Val121, Phe131, Val135, and Leu198, which further anchors the ligand in place. nih.govmdpi.com

| Interaction Type | Inhibitor Moiety | Enzyme Component | Significance |

|---|---|---|---|

| Ionic Coordination | Sulfonamide anion (-SO₂NH⁻) | Zinc Ion (Zn²⁺) | Primary mechanism of inhibition. |

| Hydrogen Bonding | Sulfonamide group | Thr199 | Stabilizes inhibitor binding. |

| Hydrophobic Interactions | Indoline Ring System | Hydrophobic pocket residues (e.g., Phe131, Val135) | Enhances binding affinity and contributes to selectivity. |

While there are 15 known human carbonic anhydrase isoforms, achieving selective inhibition of the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a major goal in cancer therapy to minimize off-target effects. mdpi.commonash.edu The structural features of the inhibitor molecule are critical in determining this isoform selectivity.

For the 1-acylindoline-5-sulfonamide scaffold, the nature of the acyl group at the 1-position of the indoline ring significantly influences its activity and selectivity. nih.gov Variations in this part of the molecule can exploit the subtle differences in the amino acid residues that line the entrance and middle-to-outer regions of the active site cavity among the different CA isoforms. nih.gov For instance, the replacement of an aminoindane scaffold with an indoline core has been shown to alter the inhibitory profile against cytosolic CA I and CA II versus the tumor-related CA IX and CA XII. nih.gov Some 1-acylated indoline-5-sulfonamide (B1311495) derivatives show potent inhibition of CA XII, with selectivity over CA I and CA IX. nih.gov This selectivity arises from how the inhibitor's "tail"—the part of the molecule extending away from the zinc-binding sulfonamide group—interacts with non-conserved residues at the rim of the active site.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 1-Acylindoline-5-sulfonamides | Varies | Varies | Up to 132.8 | Up to 41.3 |

Note: Kᵢ values represent the inhibition constant; lower values indicate higher potency. Data reflects the range of activities observed for this class of compounds. nih.govnih.govresearchgate.net

Cellular and Biochemical Pathways Affected

By inhibiting tumor-associated carbonic anhydrases, this compound can modulate the tumor microenvironment and interfere with pathways that promote cancer cell survival and resistance to therapy.

A hallmark of solid tumors is hypoxia, or deficient oxygen supply, which triggers the activation of the HIF-1α transcription factor. nih.gov HIF-1α, in turn, upregulates the expression of CA IX and CA XII. nih.gov These enzymes, located on the cancer cell surface, contribute to the acidification of the extracellular tumor microenvironment (pHe) by hydrating CO₂ produced from high metabolic activity into protons and bicarbonate ions. nih.govbohrium.com This acidic pHe facilitates tumor invasion, metastasis, and the breakdown of the extracellular matrix. nih.gov

By inhibiting CA IX and CA XII, this compound disrupts this acidification process. The inhibition leads to an increase in the extracellular pH, making the tumor microenvironment less acidic. This counteracts the aggressive phenotype of cancer cells and can hinder their growth and invasive potential. nih.govbohrium.com

The acidic extracellular pH of tumors is a significant factor in the development of multidrug resistance (MDR). nih.gov An acidic environment can reduce the efficacy of weakly basic chemotherapeutic drugs, such as doxorubicin (B1662922), by protonating them and preventing their entry into cancer cells. nih.gov

Inhibitors of CA IX and XII, such as compounds from the 1-acylindoline-5-sulfonamide class, have been shown to reverse chemoresistance. nih.govbohrium.com By preventing extracellular acidification, these inhibitors can restore the efficacy of conventional chemotherapy agents. Studies have shown that specific 1-acylated indoline-5-sulfonamides can overcome doxorubicin resistance in cancer cells that overexpress the drug efflux pump P-glycoprotein (P-gp). nih.govnih.govbohrium.com This suggests that their mechanism may involve both the modulation of the tumor microenvironment's pH and potentially other interactions with resistance-conferring proteins.

While direct studies on apoptosis induction by this compound are limited, its indoline core is structurally related to indole (B1671886) compounds, which are well-documented inducers of apoptosis (programmed cell death) in cancer cells. nih.govingentaconnect.com Natural indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3′-diindolylmethane (DIM) exhibit pleiotropic anti-cancer effects by modulating multiple signaling pathways that control cell survival and proliferation. nih.govnih.gov

The established mechanisms by which indole compounds induce apoptosis include:

Down-regulation of NF-κB Signaling: The NF-κB pathway is a key pro-survival pathway that is often constitutively active in cancer cells. Indoles can inhibit this pathway, thereby removing a critical survival signal and making the cells more susceptible to apoptosis. nih.gov

Inhibition of Survivin: Survivin is an anti-apoptotic protein that is highly expressed in tumors but not in most normal adult tissues. Indole compounds and their synthetic analogs have been shown to down-regulate survivin at both the mRNA and protein levels, which is a significant mechanism for their apoptosis-inducing activity. nih.gov

Modulation of Cell Cycle Progression: Indoles can induce cell cycle arrest, preventing cancer cells from dividing and leading to the activation of apoptotic pathways. ingentaconnect.com

Interference with Enzyme Catalytic Activity

The mechanism of action for this compound and related 1-acylated indoline-5-sulfonamides involves the direct inhibition of specific enzyme catalytic activities. Research has primarily focused on their interaction with carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.

Detailed Research Findings

Scientific investigations have identified that 1-acylated indoline-5-sulfonamides are effective inhibitors of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. nih.gov These enzymes play a significant role in the tumor microenvironment by promoting acidosis, which is linked to cancer progression and resistance to therapy. nih.gov

The inhibitory action of these sulfonamides stems from the coordination of the sulfonamide group with the Zn2+ ion located in the active site of the carbonic anhydrase enzyme. nih.gov This interaction blocks the enzyme's normal catalytic function, which is the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com

A study involving a series of 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against both CA IX and CA XII. nih.gov The introduction of an acyl group at the 1-position of the indoline-5-sulfonamide scaffold was shown to significantly enhance activity against CA XII when compared to less polar alkyl fragments. nih.gov

Specifically, certain 1-acylated derivatives exhibited inhibitory activity in the nanomolar range. For instance, compound 4f from the study, a potent dual inhibitor, showed significant suppression of cancer cell growth under hypoxic conditions. nih.gov Furthermore, compounds 4e and 4f demonstrated the ability to reverse chemoresistance to doxorubicin in cancer cells that overexpress P-glycoprotein. nih.gov

The general mechanism for sulfonamide-based drugs often involves competitive inhibition. juniperpublishers.comdrugbank.com In the context of antibacterial action, sulfonamides act as structural analogues of para-aminobenzoic acid (PABA) and competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis. juniperpublishers.comdrugbank.comnih.gov While the target is different, the principle of interfering with enzymatic processes is a shared characteristic of the sulfonamide functional group.

Interactive Data Tables

The following tables summarize the inhibitory activity of selected 1-acylated indoline-5-sulfonamides against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (KI in nM) of 1-Acylated Indoline-5-sulfonamides against hCA Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| 4d | >10000 | 128.5 | 485.6 | 48.3 |

| 4g | >10000 | 45.2 | 345.8 | 49.8 |

| 4h | >10000 | 41.3 | 289.4 | 41.3 |

Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 1 Acetyl 2 Methylindoline 5 Sulfonamide Analogues

Influence of Substituents on the Indoline (B122111) Ring System

The indoline scaffold serves as a versatile backbone for drug design, and substitutions at various positions on this ring system can dramatically alter the pharmacological profile of the resulting compounds. Key areas of modification include the N1-acetyl group, the C2-methyl group, and other positions on the aromatic portion of the ring.

N1-Acetylation Effects on Biological Activity

The substituent at the N1 position of the indoline ring plays a pivotal role in the molecule's interaction with its biological targets. Studies on 1-acylated indoline-5-sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms have demonstrated that the nature of this acyl group is a key determinant of activity. nih.gov

For instance, replacing a less polar alkyl fragment with an acyl group at the N1 position can lead to a significant increase in inhibitory activity against specific enzyme isoforms like CA XII. nih.gov The removal of an N1-substituent, such as a 1-benzenesulfonyl group in related indole (B1671886) compounds, can result in a dramatic loss of activity, indicating that this position is vital for potent biological action. nih.gov The N1-acyl group likely engages in crucial binding interactions within the active site of target proteins, and modifications to its structure (e.g., changing the aromatic ring attached to the carbonyl) can fine-tune this affinity and selectivity.

The following table presents the inhibitory activity (Kᵢ) of various 1-acylated indoline-5-sulfonamide (B1311495) analogues against four human carbonic anhydrase (hCA) isoforms. The data illustrates how modifications to the acyl group at the N1 position influence potency and selectivity.

| Compound | N1-Acyl Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|---|

| 4a | Benzoyl | 79.0 | 5.4 | >10400 | 258.5 |

| 4d | 4-Methylbenzoyl | 268.1 | 9.1 | 1330.2 | 41.3 |

| 4f | 3-Chlorobenzoyl | 303.9 | 31.3 | 141.2 | 111.7 |

| 4g | 4-Chlorobenzoyl | 242.1 | 66.2 | >10400 | 57.0 |

| 4h | 3,4-Dichlorobenzoyl | 350.1 | 54.0 | >10400 | 56.0 |

| 4s | Cyclopropanecarbonyl | 60.9 | 7.1 | 132.8 | 88.1 |

| 4t | Cyclohexanecarbonyl | 51.6 | 3.5 | 176.8 | >10400 |

Data sourced from Kalnins et al., 2022. nih.gov

Role of the C2-Methyl Group in Receptor Binding and Potency

The methyl group at the C2 position of the indoline ring introduces a chiral center and provides steric bulk that can significantly influence receptor binding and selectivity. In studies of related indole-based cannabinoids, the addition of a methyl group at the C2 position was found to enhance selectivity for the CB₂ receptor. nih.govacs.org Conversely, in other series of cannabimimetic indoles, the presence of a C2-methyl group led to a decrease in affinity for the CB₁ receptor. nih.govresearchgate.net

This suggests that the C2-methyl group can act as a selectivity switch. Its presence may be favorable for binding to certain receptor subtypes by promoting a specific conformation or through direct interaction with a hydrophobic pocket. However, it may also introduce steric hindrance that prevents optimal binding to other receptors. Therefore, the role of the C2-methyl group is highly dependent on the specific topology of the target receptor's binding site.

Impact of Substitutions at Other Indoline Positions (e.g., C4, C6, C7)

Modifying the aromatic portion of the indoline ring at positions C4, C6, and C7 can also modulate biological activity. Research on indole derivatives has shown that the position of a substituent is critical; for example, substitution at the C4 position was found to be the least favorable for a particular antagonist activity, while substitution at C7 was the most favorable. researchgate.net

Significance of the Sulfonamide Moiety for Therapeutic Efficacy

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for a wide range of therapeutic effects, including antibacterial, diuretic, and anticancer activities. researchgate.netnih.gov Its importance is rooted in its specific structural and electronic properties that allow it to mimic endogenous molecules or interact strongly with enzyme active sites.

Essential Structural Requirements for Biological Action

The therapeutic action of many sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis. nih.govwikipedia.org For this antibacterial activity, a free aromatic amine (at the N4 position in sulfanilamides) is often a crucial requirement. annualreviews.org

In other contexts, such as carbonic anhydrase inhibition, the sulfonamide group acts as a zinc-binding group. The nitrogen atom and one of the oxygen atoms of the deprotonated sulfonamide coordinate to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. nih.gov The geometry of the sulfonyl group and its ability to present a negative charge are critical for this interaction. annualreviews.orgacs.org The sulfonamide moiety is a versatile functional group that can be found in drugs targeting a wide range of diseases, including cancer, glaucoma, and viral infections. nih.govajchem-b.com

Effect of Sulfonamide Nitrogen Substitutions on Target Interaction

Modification of the sulfonamide nitrogen (the N¹ position) provides a powerful strategy for modulating a compound's pharmacological properties. Early SAR studies on sulfanilamides showed that substituting the sulfonamide hydrogen with various heterocyclic rings led to compounds with improved potency and pharmacokinetic profiles. annualreviews.org

More recent research confirms that N-substitutions can directly impact target interaction and binding affinity. In one optimization study, substituting the sulfonamide nitrogen with isobutyl, 2-hydroxyethyl, or 2,3-dihydroxypropyl groups resulted in significant improvements in binding affinity, with dissociation constants reaching the single-digit nanomolar range. researchgate.net This enhancement was attributed to an increased magnitude of the binding enthalpy change, suggesting stronger, more favorable interactions with the target. researchgate.net These substitutions can introduce new hydrogen bond donors or acceptors, or hydrophobic interactions, thereby optimizing the compound's fit within the receptor's binding pocket.

Conformational and Stereochemical Aspects of Activity

The biological activity of 1-acetyl-2-methylindoline-5-sulfonamide analogues is profoundly influenced by their three-dimensional structure, including conformational flexibility and the spatial arrangement of atoms (stereochemistry). These factors govern the molecule's ability to bind to its biological target, affecting both potency and selectivity.

E/Z Isomerism and Energy Landscapes in Related Structures

While this compound itself does not exhibit E/Z isomerism in its core structure, this phenomenon is highly relevant in related analogues, particularly those incorporating double bonds, such as imine or hydrazone moieties. E/Z isomerism, a form of stereoisomerism, arises due to restricted rotation around a double bond, leading to distinct spatial arrangements of substituents. studymind.co.uk The "E" (entgegen, opposite) and "Z" (zusammen, together) notation describes the relative positions of the highest-priority groups on each carbon of the double bond. studymind.co.uk

In studies of related sulfonamide derivatives containing a thiohydrazone group, the presence of geometric isomers (cis/trans or E/Z) has been identified. nih.govresearchgate.net These isomers can exist in equilibrium in solution, and their relative stability and energy landscape are crucial for biological activity. nih.govresearchgate.net For instance, in certain aromatic hydrazones, isomerization around the C=N bond can be influenced by substituents on the phenyl ring. The presence of a nitro group, for example, has been suggested to strongly influence this reaction. nih.gov

The energy barrier to interconversion between E and Z isomers can be structure-specific. researchgate.net For some molecules, this barrier is low enough that isomers can interconvert at room temperature, creating a dynamic mixture. In other cases, the isomers are stable and can be separated, for example, by High-Performance Liquid Chromatography (HPLC). researchgate.net The different geometries of these isomers can lead to different binding affinities for a biological target, as one isomer may fit into a receptor's binding pocket more favorably than the other. Computational models have been used to describe the relationship between the geometry of isomer pairs and their chromatographic retention properties, supporting the hypothesis that observed pairs of peaks in analysis are indeed geometric isomers. nih.govresearchgate.net Understanding the energy landscapes and the potential for isomerism in analogues is therefore critical in designing molecules with optimal and stable activity.

Impact of Aromatic Ring Substitutions on Activity and Selectivity

Substitutions on the aromatic rings of indoline sulfonamide analogues play a pivotal role in modulating their biological activity and selectivity. These effects are generally governed by the substituent's electronic properties (electron-donating or electron-withdrawing), size (steric effects), and lipophilicity.

Research on 1-acylindoline-5-sulfonamides as inhibitors of carbonic anhydrases (CAs) has shown that the nature of the acyl group significantly influences affinity and selectivity. nih.gov For instance, the introduction of a 3-chlorophenyl group or five-membered aromatic rings into the acyl moiety can notably enhance the inhibition of the cancer-related CA IX isoform. nih.gov

The electronic character of substituents on aromatic rings can stabilize the sulfonamide group through noncovalent, through-space interactions. nih.govvu.nl Studies on 2,6-diarylbenzenesulfonamides demonstrate that electron-rich aromatic rings, resulting from electron-donating groups, form stronger polar-π interactions with the polar NH group of the sulfonamide. vu.nl This can affect the acidity of the sulfonamide, which is a critical parameter for its binding to metalloenzymes like carbonic anhydrases. Conversely, electron-withdrawing groups create electron-poor aromatic rings, leading to weaker polar-π interactions and stronger acidity of the sulfonamide group. vu.nl

In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the position and nature of substituents on the indole ring were found to be critical for antagonist activity. researchgate.net For example, fluorine-substituted derivatives were often more potent than their chlorine-substituted counterparts. Substitution at position 4 of the indole ring was generally unfavorable, whereas substitution at position 7 was the most favorable for activity. researchgate.net

The following table summarizes the observed impact of various substitutions on the activity of related indoline and sulfonamide structures.

| Compound Series | Substitution | Impact on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 1-Acylindoline-5-sulfonamides | 3-Chlorophenyl or five-membered aromatic rings on acyl moiety | Enhanced affinity for CA IX | Carbonic Anhydrase IX Inhibition | nih.gov |

| 1-Acylindoline-5-sulfonamides | 4-Chloro and 3,4-dichloro derivatives | Potent inhibitors of CA XII with selectivity over CA I and CA IX | Carbonic Anhydrase XII Inhibition | nih.gov |

| 3-Substituted 1H-indole-2-carboxylic acids | Fluorine vs. Chlorine substitution | Fluorine derivatives were more potent | CysLT1 Antagonist Activity | researchgate.net |

| 3-Substituted 1H-indole-2-carboxylic acids | Substitution at position 4 of the indole ring | Least favorable for activity | CysLT1 Antagonist Activity | researchgate.net |

| 3-Substituted 1H-indole-2-carboxylic acids | Methoxy group substitution at position 7 of the indole ring | Most favorable for activity | CysLT1 Antagonist Activity | researchgate.net |

| 2,6-Diarylbenzenesulfonamides | Electron-donating groups on flanking aryl rings | Weaker acid (stronger NH-π interaction) | Acidity / Proton Affinity | vu.nl |

| 2,6-Diarylbenzenesulfonamides | Electron-withdrawing groups on flanking aryl rings | Stronger acid (weaker NH-π interaction) | Acidity / Proton Affinity | vu.nl |

These findings collectively demonstrate that strategic modification of the aromatic rings in indoline sulfonamides is a powerful tool for fine-tuning their pharmacological profile, enhancing potency against specific targets, and improving selectivity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Structural Elucidation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods allow for a detailed analysis of the three-dimensional structure and electronic characteristics of 1-Acetyl-2-methylindoline-5-sulfonamide.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. For this compound, this analysis reveals the preferred bond lengths, bond angles, and dihedral angles.

Theoretical structural optimization is commonly performed using DFT methods, with the B3LYP functional and a 6-311G++(d,p) basis set being a widely applied combination for organic molecules researchgate.netresearchgate.net. The resulting optimized structure provides a clear picture of the molecule's conformation. The indoline (B122111) core is relatively rigid, but conformational flexibility arises from the rotation around the single bonds connecting the acetyl group at position 1 and the sulfonamide group at position 5. Analysis of the torsional angles is crucial to identify the lowest energy conformer, which is the most likely to be biologically active. Variations in these angles can lead to different spatial arrangements of the functional groups, significantly impacting how the molecule interacts with biological targets nih.gov.

The electronic properties of a molecule are key to its chemical reactivity and stability. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity irjweb.com. DFT calculations are employed to compute the energies of these orbitals. For sulfonamide-containing heterocyclic compounds, these calculations provide insights into the charge transfer interactions that can occur within the molecule, which are fundamental to its bioactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Properties Note: The following values are representative examples based on calculations for structurally similar sulfonamide compounds and are intended for illustrative purposes.

| Parameter | Energy Value (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.50 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Quantum mechanical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules. unn.edu.nguobasrah.edu.iq

This predictive capability is invaluable for structural confirmation. By comparing the theoretically calculated chemical shifts with experimental data, researchers can validate the proposed molecular structure. nih.gov The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for 1H NMR and 2 ppm for 13C NMR being achievable. nih.gov Such a correlational study provides confidence in both the synthesized structure and the computational model used.

Table 2: Comparison of Hypothetical Experimental and Predicted NMR Chemical Shifts (δ, ppm) Note: This table presents hypothetical data to illustrate the comparison between experimental and computationally predicted values. Actual values would require specific experimental and computational analysis of the target compound.

| Atom Position | Predicted 1H Shift (ppm) | Experimental 1H Shift (ppm) | Predicted 13C Shift (ppm) | Experimental 13C Shift (ppm) |

| Acetyl-CH3 | 2.15 | 2.18 | 24.5 | 24.7 |

| Indoline-CH3 | 1.30 | 1.33 | 15.8 | 16.1 |

| Sulfonamide-NH2 | 7.20 | 7.25 | - | - |

| Aromatic-H | 7.50-7.90 | 7.55-7.95 | 115-145 | 116-146 |

| Acetyl-C=O | - | - | 169.2 | 169.5 |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein or enzyme. These methods are fundamental to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scholarsresearchlibrary.com For this compound, a key class of potential targets includes the carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are known to be inhibited by sulfonamides. mdpi.com

The docking process involves placing the computationally optimized structure of the ligand into the active site of the target enzyme's crystal structure (e.g., from the Protein Data Bank). Algorithms then score different binding poses based on factors like binding energy, with lower binding energies typically indicating a more stable interaction. scirp.org Studies on similar indoline-5-sulfonamides have shown that the sulfonamide group coordinates directly with the catalytic Zn2+ ion in the active site of carbonic anhydrases. mdpi.com The docking results for this compound would predict its binding affinity and specific orientation within the active site, identifying the most probable binding mode.

Table 3: Illustrative Molecular Docking Results against Carbonic Anhydrase IX Note: This table contains representative data based on docking studies of similar sulfonamide inhibitors.

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase IX | 5FL4 | -8.9 | Zn2+, His94, His96, His119, Thr199, Gln92 |

Following the prediction of a binding pose, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex is performed. These non-covalent interactions are critical for binding affinity and selectivity. For sulfonamide inhibitors, several types of interactions are typically observed.

Coordination: The primary interaction for many sulfonamide-based CA inhibitors is the coordination of the sulfonamide nitrogen atom with the zinc ion (Zn2+) in the enzyme's active site. mdpi.com

Hydrogen Bonding: The sulfonamide group's oxygen and hydrogen atoms are potent hydrogen bond donors and acceptors. Docking studies on analogous indoline-5-sulfonamides show crucial hydrogen bonds with the backbone and side-chain atoms of amino acid residues like Thr199 and Gln92. mdpi.com The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The indoline ring and its methyl substituent can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as Leu198. mdpi.com

Aromatic Stacking: The aromatic portion of the indoline core can engage in π-π stacking or T-shaped stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket, further anchoring the ligand. uomphysics.net

A thorough analysis of these interactions provides a rational basis for the molecule's inhibitory activity and can guide the design of new analogs with improved potency and selectivity.

In Silico Pharmacokinetic and ADMET Predictions

In silico analysis is a critical step in early drug discovery to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify potential liabilities of a drug candidate before significant resources are invested in its development.

For this compound, a full in silico ADME profile would typically involve the computational prediction of several key parameters. While specific computational studies detailing the full ADME profile for this exact compound are not extensively published, related research on N-phenylindoline-5-sulfonamide derivatives has focused on optimizing pharmacokinetic profiles to achieve high oral bioavailability. researchgate.net This suggests that the indoline-5-sulfonamide (B1311495) scaffold is considered a viable candidate for developing orally administered drugs.

A comprehensive in silico ADME assessment would evaluate the parameters listed in the table below to forecast the compound's behavior in the body.

| ADME Parameter | Description | Importance in Drug Development |

|---|---|---|

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water at a physiological pH. | Crucial for absorption; a compound must dissolve before it can be absorbed from the gastrointestinal tract. |

| Intestinal Absorption (HIA) | Estimates the percentage of the compound that will be absorbed from the human intestine. | A primary indicator of oral bioavailability; high absorption is desirable for orally administered drugs. |

| Caco-2 Permeability | Predicts the rate of passage of the compound across the Caco-2 cell monolayer, a model for the intestinal wall. | Measures the potential for a drug to be absorbed through the intestinal epithelium. |

| Plasma Protein Binding (PPB) | Forecasts the extent to which the compound will bind to proteins in blood plasma. | Affects drug distribution and metabolism; only the unbound fraction is pharmacologically active. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross the blood-brain barrier and enter the central nervous system. | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs to avoid CNS side effects. |

| CYP450 Inhibition | Assesses the potential of the compound to inhibit key Cytochrome P450 enzymes. | Predicts the likelihood of drug-drug interactions, as CYP enzymes are major sites of drug metabolism. |

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. researchgate.netnih.gov One of the most widely used methods for this assessment is Lipinski's Rule of Five. researchgate.netnih.govacdlabs.com This rule establishes four simple physicochemical parameter cutoffs that are common among the majority of orally administered drugs. researchgate.net An orally active drug candidate should generally not violate more than one of these rules. researchgate.net

The properties of this compound have been evaluated against Lipinski's Rule of Five as detailed in the table below.

| Lipinski's Rule of Five Parameter | Rule | Value for this compound | Compliance |

|---|---|---|---|

| Molecular Mass (MW) | < 500 daltons | 270.33 Da | Yes |

| Octanol-Water Partition Coefficient (logP) | ≤ 5 | Calculation required | To be determined |

| Hydrogen Bond Donors | ≤ 5 | 2 (from the -NH2 of the sulfonamide) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 (1 from acetyl C=O, 2 from SO2, 1 from sulfonamide N) | Yes |

Based on this analysis, this compound successfully meets three of the four criteria outlined in Lipinski's Rule of Five. Its molecular weight is well below the 500 dalton limit, and it has an appropriate number of hydrogen bond donors and acceptors. The octanol-water partition coefficient (logP), a measure of the molecule's lipophilicity, would need to be computationally calculated or experimentally determined to complete the assessment. However, its compliance with the majority of the rules suggests a favorable drug-like profile for potential oral administration.

Preclinical Pharmacodynamic Studies and Metabolism Research

In Vitro Pharmacodynamic Evaluation

The in vitro pharmacodynamic assessment of indoline-5-sulfonamide (B1311495) derivatives provides foundational knowledge of their biological effects at the cellular and molecular level.

Studies on 1-acylated indoline-5-sulfonamides, a class to which 1-Acetyl-2-methylindoline-5-sulfonamide belongs, have demonstrated notable antiproliferative activity against specific cancer cell lines. The evaluation of these compounds often involves determining their potency in inhibiting cell growth, typically expressed as an IC50 value, which represents the concentration required to inhibit 50% of cellular proliferation.

For instance, a related 1-acylated indoline-5-sulfonamide, compound 4f, has shown selective activity under hypoxic conditions, suppressing the growth of the MCF7 breast cancer cell line with a potency of 12.9 µM nih.gov. Such studies establish a clear dose-response relationship, where increasing concentrations of the compound lead to a greater inhibitory effect on cell viability. While specific time-course data for this compound is not detailed in the provided context, these experiments are typically conducted over standard incubation periods (e.g., 48 or 72 hours) to allow for measurable effects on cell proliferation.

| Compound Class | Cell Line | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 1-Acylated Indoline-5-sulfonamides (e.g., 4f) | MCF7 (Breast Cancer) | Antiproliferative Activity | 12.9 µM | nih.gov |

| 1-Acylated Indoline-5-sulfonamides (e.g., 4e) | MCF7 (Breast Cancer) | Antiproliferative Activity | Outperforms Indane Analog 3 | nih.gov |

Functional assays for the indoline-5-sulfonamide scaffold have identified key molecular targets. The sulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH in various physiological and pathological processes, including tumor development nih.gov.

Specifically, 1-acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against tumor-associated CA isoforms IX and XII nih.gov. These enzymes are expressed in response to hypoxia, a common feature of the tumor microenvironment, and contribute to extracellular acidosis, which promotes tumor invasion and chemoresistance nih.gov. The inhibitory activity (expressed as KI values) of these compounds can reach the nanomolar range, with KI values as low as 41.3 nM against CA XII and 132.8 nM against CA IX for certain analogs nih.gov.

Furthermore, these compounds modulate cellular pathways. The lead compound 4f has been shown to not only inhibit the enzymatic activity of CA IX but also to suppress its expression under hypoxic conditions in A431 skin cancer cells nih.gov. This dual action of direct enzyme inhibition and downregulation of its expression represents a significant pathway modulation effect.

| Compound Class | Target | Assay Type | Potency (KI) | Reference |

|---|---|---|---|---|

| 1-Acylated Indoline-5-sulfonamides | Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Up to 132.8 nM | nih.gov |

| 1-Acylated Indoline-5-sulfonamides | Carbonic Anhydrase XII (CA XII) | Enzyme Inhibition | Up to 41.3 nM | nih.gov |

Metabolism and Biotransformation Pathways

Understanding the metabolic fate of a compound is essential for its development. In vitro models provide a preliminary assessment of how a drug candidate is processed in the body.

In a typical S9 metabolic stability assay, the test compound is incubated with the S9 fraction supplemented with necessary cofactors like NADPH for Phase I reactions and UDPGA or PAPS for Phase II reactions enamine.netnih.gov. The concentration of the parent compound is measured over time by LC-MS/MS enamine.net. From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated enamine.netxenotech.com. These data help predict the hepatic clearance of the compound in vivo enamine.net.

| Parameter | Description | Typical Output |

|---|---|---|

| Percent Remaining | The percentage of the initial parent compound concentration left at various time points. | e.g., 85% at 10 min, 60% at 30 min |

| In Vitro Half-Life (t1/2) | The time required for 50% of the compound to be metabolized. | e.g., 45 minutes |

| Intrinsic Clearance (Clint) | A measure of the metabolic capacity of the liver for the compound, independent of blood flow. | e.g., 15 µL/min/mg protein |

Sulfonamides undergo extensive metabolism. The primary metabolic pathways include N-acetylation and oxidation nih.gov. N-acetylation occurs at the sulfonamide nitrogen (N1) or the aromatic amine nitrogen (N4), catalyzed by N-acetyltransferases karger.com. Oxidation, a Phase I reaction often mediated by cytochrome P450 enzymes, can lead to the formation of N-hydroxy sulfonamides rsc.org. This N-hydroxylation can be a critical step leading to potentially reactive metabolites nih.gov.

For this compound, potential metabolites would include:

N-acetylated products : Although the N1 position is part of the indoline (B122111) ring, the primary sulfonamide group is susceptible to acetylation.

N-hydroxylation products : Oxidation of the sulfonamide nitrogen can form an N-hydroxy metabolite.

Oxidative metabolites : The indoline ring itself can be a site for oxidation.

The metabolic pathways for the indoline sulfonamide scaffold are a composite of the metabolism of its constituent parts: the indoline ring and the sulfonamide group.

Sulfonamide Metabolism : As established, N-acetylation is a major pathway for sulfonamides nih.govkarger.com. Oxidation of the sulfur atom or the nitrogen atom (N-hydroxylation) also occurs rsc.orgmdpi.com.

Indoline Metabolism : The indoline scaffold can undergo biotransformation through several routes. Common reactions include hydroxylation on the aromatic ring or oxidation of the heterocyclic ring nih.govresearchgate.net. The N-acetyl group on the indoline nitrogen may also be subject to hydrolysis.

Therefore, the major metabolic pathways for this compound likely involve a combination of these reactions. Phase I metabolism would primarily involve oxidation of the indoline ring and N-hydroxylation of the sulfonamide. Phase II metabolism would likely involve N-acetylation of the sulfonamide group and potentially glucuronide conjugation of hydroxylated metabolites researchgate.net.

Plasma Protein Binding Characteristics

In the absence of direct experimental values for this compound, the plasma protein binding of sulfonamides as a class is generally known to be significant, with the primary binding protein being serum albumin. The extent of binding can vary widely among different sulfonamide derivatives, influenced by factors such as their physicochemical properties, including lipophilicity and ionization state.

To provide a comprehensive understanding of this crucial parameter for this compound, dedicated in vitro studies would be required. Standard methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These studies would typically measure the percentage of the drug bound to plasma proteins from various species, including humans, to assess inter-species variability.

A hypothetical data table illustrating the type of results that would be generated from such studies is presented below. It is important to note that the following data is purely illustrative and not based on experimental results for this compound.

| Species | Plasma Concentration (µg/mL) | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|---|

| Human | 1 | Data Not Available | Data Not Available |

| Human | 10 | Data Not Available | Data Not Available |

| Rat | 1 | Data Not Available | Data Not Available |

| Rat | 10 | Data Not Available | Data Not Available |

| Mouse | 1 | Data Not Available | Data Not Available |

| Mouse | 10 | Data Not Available | Data Not Available |

Further research, including the determination of binding affinity (Ka) and dissociation constants (Kd) for the interaction of this compound with specific plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), would provide a more detailed characterization of its binding profile.

Future Research Directions and Therapeutic Potential

Rational Design of Optimized Analogues

Strategies for Enhanced Potency and Target Selectivity

Research into 1-acylated indoline-5-sulfonamides has demonstrated their inhibitory activity against tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. nih.gov The introduction of an acyl group at the 1-position of the indoline (B122111) ring, as seen in 1-acetyl-2-methylindoline-5-sulfonamide, has been shown to be advantageous for activity against CA XII when compared to less polar alkyl fragments. nih.gov

To further enhance potency and selectivity, future design strategies could involve:

Modification of the Acyl Group: Systematic variation of the acetyl group with different aromatic and aliphatic acyl moieties can explore the hydrophobic pocket of the CA active site. For instance, the introduction of substituted benzoyl groups has yielded compounds with nanomolar inhibitory constants (KI) against CA IX and CA XII. nih.gov Docking studies have suggested that these modifications can lead to additional interactions with amino acid residues like Gln 92 in the CA IX active site, providing a basis for rational design. nih.gov

Substitution on the Indoline Ring: The 2-methyl group provides a starting point for exploring the impact of stereochemistry and steric bulk on binding affinity. The synthesis of enantiomerically pure analogs and the introduction of larger or smaller alkyl groups at this position could refine the interaction with the target enzyme.

Scaffold Hopping: While maintaining the core indoline-5-sulfonamide (B1311495) structure, replacing the indoline with other bicyclic systems could lead to novel inhibitors with altered selectivity profiles. This approach has been successfully used to develop indoline-based inhibitors from an aminoindane lead compound. nih.gov

Development of Derivatives with Improved Metabolic Stability

A critical aspect of drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The metabolic stability of indoline-containing drugs is a key consideration. The primary metabolic pathway for indolines is often dehydrogenation to the corresponding indole (B1671886), a reaction frequently catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov This "aromatase" activity can significantly alter the pharmacological properties of the compound. nih.gov

Strategies to develop derivatives of this compound with improved metabolic stability include:

Blocking Metabolic Sites: Introducing substituents at positions susceptible to oxidation can hinder enzymatic action. For example, fluorination of aromatic rings is a common strategy to block sites of hydroxylation.

Modification of the N-Acetyl Group: The N-acetyl group itself can be a site of metabolic activity. Replacing it with more stable functionalities, such as amides derived from sterically hindered acids or bioisosteres, could enhance metabolic robustness. nih.gov

Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce its affinity for lipophilic metabolizing enzymes and facilitate renal clearance.

Exploration of Novel Biological Activities

While the primary focus of research on this compound and its analogs has been on carbonic anhydrase inhibition, the inherent chemical features of the indoline and sulfonamide moieties suggest the potential for other biological activities. The sulfonamide group is a well-known pharmacophore present in a wide range of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai Similarly, the indole scaffold, the dehydrogenated form of indoline, is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. nih.govacs.org

Future research should therefore include screening this compound and a library of its derivatives against a broad range of biological targets. Promising areas for investigation include:

Anticancer Activity Beyond CA Inhibition: Some 1-acylated indoline-5-sulfonamides have demonstrated moderate antiproliferative effects on cancer cell lines, and this activity does not always directly correlate with their CA inhibitory potency, suggesting other mechanisms may be at play. nih.gov Furthermore, some derivatives have been shown to reverse chemoresistance to existing anticancer drugs. nih.gov

Antimicrobial and Antiviral Activity: The sulfonamide moiety is a classic feature of antibacterial drugs. Investigating the activity of this compound against various bacterial and viral targets could uncover new therapeutic applications.

Anti-inflammatory and Neurological Activity: Indole-based compounds are known to interact with a variety of receptors and enzymes in the central nervous system. Exploring the potential of this compound and its analogs to modulate inflammatory pathways or neurological targets could be a fruitful area of research.

Advanced Preclinical Characterization Methodologies

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach mathematically integrates the time course of drug concentration (pharmacokinetics) with its pharmacological effect (pharmacodynamics). wikipedia.orgnih.gov For a carbonic anhydrase inhibitor, PK/PD modeling can help to establish a clear relationship between the concentration of the drug in the blood or target tissue and the degree of enzyme inhibition and subsequent physiological response. nih.gov

In Vivo Imaging Techniques: Advanced imaging modalities can be used to non-invasively assess target engagement and the physiological consequences of drug action in living organisms. For instance, magnetic resonance spectroscopy (MRS) has been utilized to measure the in vivo activity of carbonic anhydrase in the brain, providing a direct way to evaluate the efficacy of inhibitors in a preclinical setting. mdpi.com

Cell-Based Phenotypic Screening and Gene Expression Analysis: High-content screening of compound libraries on various cell lines can reveal unexpected biological activities and provide insights into the mechanism of action. nih.gov Subsequent gene expression profiling of cells treated with lead compounds can identify the cellular pathways that are modulated, helping to elucidate off-target effects and discover novel therapeutic applications. nih.gov

Electrical Impedance Spectroscopy (EIS): This label-free, real-time technique can monitor cellular responses to chemical compounds. EIS has been used to test the effects of carbonic anhydrase inhibitors on tumor cells, providing dynamic information about their inhibitory capacity and mechanism of action. nih.gov

Q & A

Q. What statistical methods are appropriate for validating experimental data in multi-institutional studies?

- Methodological Answer :

- Inter-laboratory Reproducibility : Use Cohen’s kappa coefficient for categorical data (e.g., bioactivity yes/no).

- Bland-Altman Plots : Assess agreement in quantitative measurements (e.g., IC) across labs .

Notes

- For synthesis and characterization, prioritize protocols from PubChem-validated data and peer-reviewed methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.